4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)-
Overview
Description
4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)- is a heterocyclic organic compound that features a thiazole ring fused with a carboxylic acid group and a hydroxyphenyl substituent. This compound is notable for its diverse applications in medicinal chemistry, particularly due to its potential biological activities such as antimicrobial, antifungal, and anti-inflammatory properties .
Preparation Methods
The synthesis of 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)- can be achieved through various synthetic routes. One common method involves the Hantzsch thiazole synthesis, which combines a mixture of 4-hydroxythiobenzamide and ethyl bromopyruvate in ethanol . This reaction typically requires reflux conditions to facilitate the formation of the thiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the thiazole ring and the hydroxyphenyl group.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions include various thiazole derivatives with modified functional groups, enhancing their biological activity.
Scientific Research Applications
4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism by which 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)- exerts its effects involves interactions with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to the disruption of biochemical pathways, resulting in antimicrobial or antifungal effects .
Comparison with Similar Compounds
4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)- can be compared with other similar compounds such as:
2-Phenylthiazole: Known for its cholinesterase inhibitory activity.
4-Oxazolecarboxylic acid: Another heterocyclic compound with similar structural features but different biological activities.
2-Aminothiazole-4-carboxylic acid: Used in the synthesis of various medicinal compounds.
The uniqueness of 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-(3-hydroxyphenyl)-1,3-thiazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-7-3-1-2-6(4-7)9-11-8(5-15-9)10(13)14/h1-5,12H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBROFATYWROMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC(=CS2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655499 | |
Record name | 2-(3-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113334-58-0 | |
Record name | 2-(3-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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